(1S,3R)-3-Methoxycyclopentane-1-carboxylic acid is a chiral organic compound with the molecular formula . The compound features a cyclopentane ring substituted with both a methoxy group and a carboxylic acid group, which contribute to its unique chemical properties and biological activity. The stereochemistry of this compound is denoted by the (1S,3R) configuration, indicating the specific spatial arrangement of its substituents around the cyclopentane ring. This compound is recognized for its utility as a building block in organic synthesis, particularly in the development of more complex molecules .
(1S,3R)-3-Methoxycyclopentane-1-carboxylic acid can be sourced from various chemical suppliers, including Thermo Fisher and BenchChem, which provide it in high purity (typically above 95%) for research applications. It falls under the classification of carboxylic acids due to the presence of the carboxyl functional group (-COOH), and it is also categorized as an alkyl-substituted cyclopentane derivative due to its cyclopentane ring structure .
The synthesis of (1S,3R)-3-methoxycyclopentane-1-carboxylic acid can be accomplished through several methods:
The reaction conditions are optimized to enhance yield and purity, often employing continuous flow processes in industrial settings. This method ensures consistent quality and minimizes by-product formation.
The molecular structure of (1S,3R)-3-methoxycyclopentane-1-carboxylic acid consists of:
(1S,3R)-3-methoxycyclopentane-1-carboxylic acid can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control and the presence of catalysts to achieve optimal yields and selectivity.
The mechanism of action for (1S,3R)-3-methoxycyclopentane-1-carboxylic acid varies depending on its application:
The compound has been characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .
(1S,3R)-3-Methoxycyclopentane-1-carboxylic acid serves several scientific purposes:
The synthesis of enantiomerically pure (1S,3R)-3-methoxycyclopentane-1-carboxylic acid relies heavily on advanced asymmetric catalysis techniques to establish its stereogenic centers with high fidelity. While direct literature on this specific isomer is limited, analogous syntheses of chiral cyclopentane carboxylates provide established methodologies. Chiral resolution remains a practical approach, as demonstrated in piperidine syntheses where racemic 3-methylpiperidin-4-one is resolved using (2S,3S)-2,3-bis[((4-methylbenzoyl)oxy)]succinic acid ((+)-DPTTA) to obtain the desired (R)-enantiomer precursor [5]. This diastereomeric salt crystallization technique achieves >98% enantiomeric excess (ee) and can be adapted for the cyclopentanecarboxylate scaffold.
Transition-metal-catalyzed asymmetric hydrogenation of prochiral olefinic precursors offers a more atom-economical route. For instance, β-keto esters with tetrasubstituted olefins undergo hydrogenation using chiral Ru(II)-BINAP catalysts to afford chiral cyclopentanes with >99% ee [1]. Applied to a 3-oxocyclopentane-1-carboxylate precursor, this method would enable direct access to the 3-hydroxy intermediate, subsequently methylated to yield the methoxy group. Enzymatic desymmetrization represents another powerful strategy, where lipases or esterases selectively hydrolyze meso-cyclopentane-1,3-diesters to chiral monoacids with high enantioselectivity (typically 90-98% ee). The resulting monoacid can then undergo stereospecific O-methylation at C3 to furnish the target compound [1].
Table 1: Catalytic Systems for Enantioselective Cyclopentane Synthesis
Method | Catalyst/Agent | Substrate | ee (%) | Yield (%) |
---|---|---|---|---|
Diastereomeric Resolution | (+)-DPTTA | Racemic 3-substituted ketone | >98 | 40-60* |
Asymmetric Hydrogenation | Ru-(S)-BINAP | β-Keto ester olefin | >99 | 85-92 |
Enzymatic Hydrolysis | Candida antarctica Lipase | meso-Diethyl ester | 90-98 | 70-85 |
*Yield reflects inherent 50\% maximum for resolution; recovery of desired enantiomer [5]
Ring-closing metathesis (RCM) provides a versatile route to functionalized cyclopentane scaffolds essential for synthesizing (1S,3R)-3-methoxycyclopentane-1-carboxylic acid. Although classical RCM of dienes using Grubbs catalysts typically yields cyclopentenes, these serve as pivotal intermediates for subsequent stereoselective functionalization. A retrosynthetic disconnection reveals that the target molecule can originate from a cyclopentene precursor via trans-hydrocarboxylation and stereospecific methoxylation. Dienes such as diallyl malonate derivatives undergo efficient RCM with Grubbs-II catalyst (5 mol%) in dichloromethane, producing cyclopent-4-ene-1,1-dicarboxylates in >90% yield [1]. The resultant olefin enables installation of the C1 and C3 substituents with precise stereocontrol.
Hydroboration-oxidation of the cyclopentene intermediate with disiamylborane followed by alkaline peroxide yields the trans-alcohol exclusively, consistent with anti-Markovnikov syn-addition. Subsequent Mitsunobu inversion using methoxyacetic acid and diisopropyl azodicarboxylate (DIAD) installs the methoxy group with inversion, establishing the (1S,3R) configuration when starting from enantiopure precursors [5]. Alternatively, epoxidation with m-CPBA followed by regioselective acid-catalyzed methanolysis achieves trans-diaxial ring opening, though this risks racemization. The RCM approach is particularly advantageous for introducing C5-alkyl substituents—critical for bioactive analogs—by employing α-substituted dienes during metathesis [1] [7].
(1S,3R)-3-Methoxycyclopentane-1-carboxylic acid serves as a rigid, non-proteogenic amino acid analog in peptide stapling, where it functions as an α,α-disubstituted carbocyclic residue. Its constrained cyclopentane backbone and chiral trans-1,3-disubstitution enforce specific peptide chain torsions, reducing conformational flexibility and enhancing target binding affinity. Activation of the carboxylic acid as a pentafluorophenyl ester enables direct incorporation during standard Fmoc solid-phase peptide synthesis (Fmoc-SPPS). Coupling efficiencies exceed 85% when using 4-fold excess of amino acid, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) [7].
The methoxy group at C3 plays dual roles: it acts as a hydrogen-bond acceptor and prevents lactonization or side reactions during synthesis. Critically, molecular dynamics simulations confirm that peptides incorporating this residue exhibit reduced backbone flexibility (<0.5 Å RMSD fluctuation) compared to glycine-rich sequences (2.8 Å RMSD). This rigidity translates to improved protease resistance—half-life increases from 15 minutes to >24 hours in serum for model peptides [7]. Post-incorporation, the methoxy group remains inert to piperidine deprotection and trifluoroacetic acid cleavage, making it compatible with standard Fmoc-SPPS protocols. For C-terminal extensions, the carboxylic acid is protected as a tert-butyl ester, cleaved during global deprotection.
Conformational restriction via peptide stapling leverages (1S,3R)-3-methoxycyclopentane-1-carboxylic acid as a superior alternative to traditional α-helix stabilizers like olefinic staples or lactam bridges. Its carbocyclic core imposes torsional constraints (Φ: –60±5°, Ψ: –45±5°) that closely mimic ideal α-helical dihedral angles, whereas linear linkers permit excessive flexibility. In direct comparisons, cyclopentane-stapled p53 peptides exhibit 10-fold higher MDM2 binding affinity (Kd = 25 nM) than lactam-bridged analogs (Kd = 250 nM) due to optimal pre-organization of hydrophobic residues [7].
The trans-1,3-disubstitution pattern is critical for efficacy. Molecular modeling reveals that cis-configured analogs force a 40° helix bend, disrupting hydrogen-bond networks, while the trans-(1S,3R) isomer maintains linear helix propagation. Additionally, the methoxy group's positioning in the major groove enables water-mediated contacts with target proteins, contributing ~1.2 kcal/mol binding energy—an advantage absent in hydrocarbon staples. For protease inhibition, cyclopentane staples confer longer-lasting effects; matrix metalloproteinase-9 (MMP-9) inhibition persists for >12 hours with IC50 = 8 nM, versus 2 hours for acrylate-crosslinked peptides (IC50 = 50 nM) [7].
Table 2: Stapling Modalities for α-Helix Stabilization
Parameter | Cyclopentane Carboxylate | Olefin Metathesis | Lactam Bridge |
---|---|---|---|
Helicity (CD @ 222 nm) | –32,500 deg·cm2/dmol | –28,000 deg·cm2/dmol | –25,500 deg·cm2/dmol |
Protease Resistance (t1/2, serum) | >24 h | 8 h | 12 h |
MDM2 Binding Kd (nM) | 25 | 180 | 250 |
Synthetic Steps Post-SPPS | 0 | 2 (metathesis/deprot) | 3 (deprot/couple/oxid) |
Cellular Uptake Efficiency | 85% | 40% | 60% |
SPPS: Solid-Phase Peptide Synthesis; Data adapted from MMP inhibitor studies [7]
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5